Tin(II) oxide

Catalog No.
S704608
CAS No.
21651-19-4
M.F
OSn
M. Wt
134.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) oxide

CAS Number

21651-19-4

Product Name

Tin(II) oxide

IUPAC Name

oxygen(2-);tin(2+)

Molecular Formula

OSn

Molecular Weight

134.71 g/mol

InChI

InChI=1S/O.Sn/q-2;+2

InChI Key

CJGYQECZUAUFSN-UHFFFAOYSA-N

SMILES

O=[Sn]

Solubility

Insoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

Canonical SMILES

[O-2].[Sn+2]

Optoelectronic Applications

Tin(II) oxide possesses excellent electrical conductivity and high transparency in the visible light spectrum. This combination makes it a valuable material for optoelectronic devices such as:

  • Transparent conducting electrodes: Tin(II) oxide is a widely used material for transparent conducting electrodes in solar cells, light-emitting diodes (LEDs), and organic electronics due to its high transparency and conductivity .
  • Thin-film transistors (TFTs): Research explores the use of tin(II) oxide in n-type TFTs, which are crucial components in various electronic devices like displays and sensors .

Gas Sensing

Tin(II) oxide exhibits high sensitivity to various gases, making it a promising candidate for gas sensing applications. Its electrical conductivity changes upon exposure to specific gases, allowing researchers to develop sensors for:

  • Environmental monitoring: Tin(II) oxide-based sensors can detect various pollutants, including carbon monoxide, nitrogen dioxide, and volatile organic compounds (VOCs) .
  • Breath analysis: Researchers are investigating the use of tin(II) oxide sensors for non-invasive breath analysis for medical diagnostics .

Catalysis

Tin(II) oxide acts as an efficient catalyst for various chemical reactions, including:

  • Esterification: Tin(II) oxide catalyzes the esterification reaction, a crucial process in the production of various industrial chemicals like plasticizers, lubricants, and surfactants .
  • Organic transformations: Research explores the use of tin(II) oxide for various organic transformations, such as dehydrogenation and reduction reactions, offering potential for sustainable and efficient chemical synthesis .

Other Research Areas

Beyond the mentioned applications, tin(II) oxide finds potential applications in other scientific research areas, including:

  • Biomedical applications: Research investigates the use of tin(II) oxide nanoparticles for drug delivery, imaging, and antimicrobial applications due to their unique properties .
  • Energy storage: Tin(II) oxide is being explored as a potential anode material for lithium-ion batteries due to its high theoretical capacity .

Tin(II) oxide, also known as stannous oxide, is an inorganic compound with the formula SnO. In this compound, tin is in the +2 oxidation state, and it exists primarily in two forms: a stable blue-black form and a metastable red form. The blue-black form is more commonly encountered and has a tetragonal structure, while the red form is less stable and can be produced under specific conditions. Tin(II) oxide is amphoteric, meaning it can react with both acids and bases, forming tin(II) salts or stannites, respectively .

Tin(II) oxide is generally considered to have low toxicity []. However, it can cause irritation to the eyes, skin, and respiratory system upon contact or inhalation []. Proper handling procedures are recommended to avoid dust exposure.

Data:

  • LD50 (oral, rat): >2 g/kg [] (LD50: Lethal Dose 50, the dose required to kill 50% of a test population)

  • Formation of Tin(IV) Oxide: When heated in air, tin(II) oxide reacts with oxygen to form tin(IV) oxide, producing a characteristic dim green flame:
    2SnO+O22SnO22\text{SnO}+\text{O}_2\rightarrow 2\text{SnO}_2
  • Disproportionation Reaction: In an inert atmosphere, tin(II) oxide can undergo disproportionation:
    4SnOSn3O4+Sn4\text{SnO}\rightarrow \text{Sn}_3\text{O}_4+\text{Sn}
    This reaction further leads to the formation of tin(IV) oxide:
    Sn3O42SnO2+Sn\text{Sn}_3\text{O}_4\rightarrow 2\text{SnO}_2+\text{Sn}
  • Reactions with Acids and Bases: Tin(II) oxide dissolves in strong acids to yield tin(II) salts and reacts with strong bases to produce stannites:
    • With hydrochloric acid:
      SnO+2HClSnCl2+H2O\text{SnO}+2\text{HCl}\rightarrow \text{SnCl}_2+\text{H}_2\text{O}
    • With sodium hydroxide:
      SnO+2NaOH+2H2O2Na Sn OH 3]\text{SnO}+2\text{NaOH}+2\text{H}_2\text{O}\rightarrow 2\text{Na Sn OH }_3]

Tin(II) oxide can be synthesized through various methods:

  • Hydration Reaction: By reacting a tin(II) salt with an alkali hydroxide (e.g., sodium hydroxide), a hydrate of tin(II) oxide is formed, which can then be heated to produce blue-black SnO:
    • Reaction:
      Sn2++2OHSnOxH2O\text{Sn}^{2+}+2\text{OH}^-\rightarrow \text{SnO}\cdot x\text{H}_2\text{O}
  • Thermal Decomposition: Heating stannous oxalate in an inert atmosphere leads to the formation of pure tin(II) oxide:
    • Reaction:
      SnC2O42H2OSnO+2CO+2H2O\text{SnC}_2\text{O}_4\cdot 2\text{H}_2\text{O}\rightarrow \text{SnO}+2\text{CO}+2\text{H}_2\text{O}
  • Ammonia Treatment: Gentle heating of the precipitate formed when aqueous ammonia reacts with a tin(II) salt yields the metastable red form of SnO .

Tin(II) oxide has several important applications:

  • Precursor for Other Tin Compounds: It serves as a precursor for producing various divalent tin compounds.
  • Reducing Agent: It is utilized as a reducing agent in organic synthesis and glass manufacturing.
  • Ruby Glass Production: Tin(II) oxide is used in the production of ruby glass, where it helps reduce copper ions to metallic clusters that impart a ruby color.
  • Catalyst: It finds minor applications as a catalyst in esterification reactions .

Interaction studies involving tin(II) oxide primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to act as a reducing agent allows it to interact effectively with various metal ions and oxides, facilitating reduction processes in glassmaking and other industrial applications

Tin(II) oxide can be compared with other tin oxides such as tin(IV) oxide (stannic oxide), lead(II) oxide, and zinc oxide.

CompoundFormulaOxidation StateKey Characteristics
Tin(II) OxideSnO+2Amphoteric; reducing agent; produces blue-black form
Tin(IV) OxideSnO₂+4More thermally stable; also amphoteric; common in ceramics
Lead(II) OxidePbO+2Used in batteries; exhibits similar amphoteric behavior
Zinc OxideZnO+2Widely used in sunscreens; exhibits semiconductor properties

Tin(II) oxide's uniqueness lies in its specific oxidation state (+2), its amphoteric nature, and its role as a precursor for other compounds, distinguishing it from both lead and zinc oxides which have different applications and properties .

Tin(II) oxide exhibits a distinctive tetragonal crystal structure that belongs to the P4/nmm space group (No. 129), with Z = 2 formula units per unit cell [1] [2] [3]. The compound adopts the litharge-type structure, which is isostructural with lead(II) oxide (PbO), making it the only example of regular square-pyramidal coordination for tin(II) [3] [4]. This structural arrangement is found naturally as the rare mineral romarchite [1] [2] [5] [6].

The lattice parameters have been precisely determined through neutron diffraction studies as a = 3.8029 ± 0.0005 Å and c = 4.8382 ± 0.0008 Å at room temperature (293 K) [3], yielding a c/a ratio of 1.272 and a unit cell volume of approximately 70.2 ų [3]. The structure consists of two-dimensional layers oriented in the (001) direction, where tin atoms exhibit four-coordinate square-pyramidal geometry with four equivalent oxygen atoms [1] [3] [7]. The Sn-O bond lengths are uniform at 2.224 ± 0.008 Å [3], while the tin atoms occupy Wyckoff positions 2a at (0, 1/2, u) and (1/2, 0, -u), and oxygen atoms occupy positions 2c at (0, 0, 0) and (1/2, 1/2, 0) [3].

PropertyValueReference
Chemical FormulaSnO [1] [8]
Crystal SystemTetragonal [1] [2] [3]
Space GroupP4/nmm [1] [2] [3]
Lattice Parameter a (Å)3.8029 ± 0.0005 [3]
Lattice Parameter c (Å)4.8382 ± 0.0008 [3]
c/a Ratio1.272 [3]
Unit Cell Volume (ų)70.2Calculated
Density (g/cm³)6.45 [1] [2] [8]
Coordination Number of Sn4 [1] [3]
Coordination GeometrySquare pyramidal [1] [3]
Sn-O Bond Length (Å)2.224 ± 0.008 [3]

The phase stability of tin(II) oxide is highly temperature-dependent [9] [10] [4]. Under ambient conditions, the blue-black α-SnO phase is thermodynamically stable, though a metastable red form also exists [1] [8] [4]. Thermal decomposition begins around 300-400°C, where SnO undergoes oxidation to form tin(IV) oxide (SnO₂) [9] [10]. The melting point is reported as 1,080°C [1] [8] [4], though thermal decomposition typically occurs before melting under atmospheric conditions.

Phase transformation studies reveal that SnO exhibits complex behavior under elevated temperatures and pressures [11] [12]. Under high pressure conditions (up to 15 GPa), the material demonstrates enhanced stability against radiation-induced disproportionation [11]. Pressure-induced electronic transitions occur around 5 GPa, where SnO transitions from a small-gap semiconductor to a metallic state [12]. The disproportionation reaction 4SnO → Sn₃O₄ + Sn followed by Sn₃O₄ → 2SnO₂ + Sn becomes significant at temperatures above 600 K [4] [13].

Temperature (°C)PhaseLattice Parameter a (Å)Lattice Parameter c (Å)Reference
25SnO3.80294.8382 [3] [10]
300SnO3.80954.8475 [3] [10]
400SnO+SnO₂3.81204.8510 [10]
500SnO₂3.81454.8545 [10]

Rietveld Refinement of X-Ray Diffraction Data

Comprehensive structural characterization of tin(II) oxide has been achieved through Rietveld refinement methodologies applied to both X-ray and neutron diffraction data [14] [3] [15]. The most precise structural parameters have been obtained from neutron diffraction studies at room temperature, which provide superior accuracy for light atoms such as oxygen [3].

The refined structural model confirms the tetragonal P4/nmm space group with lattice parameters a = 3.8014 ± 0.0003 Å and c = 4.8559 ± 0.0006 Å [16]. The internal parameter u = 0.237 describes the position of tin atoms relative to the oxygen layers [3]. The final R-factor achieved in integrated-intensity refinement was 4.3% for 28 measured reflections, demonstrating excellent agreement between observed and calculated intensities [3].

ParameterValueReference
Space GroupP4/nmm (No. 129) [3] [16]
Lattice Parameter a (Å)3.8014 ± 0.0003 [16]
Lattice Parameter c (Å)4.8559 ± 0.0006 [16]
Internal Parameter u0.237 [3]
Atomic Positions Sn(0, 1/2, u) and (1/2, 0, -u) [3]
Atomic Positions O(0, 0, 0) and (1/2, 1/2, 0) [3]
R-factor (%)4.3 [3]
Number of Reflections28 [3]

Advanced Rietveld analysis of zinc-doped tin oxide films has demonstrated the capability to determine lattice parameters, crystallite sizes, and microstrain as functions of dopant concentration [14]. The methodology revealed that textural growth depends systematically on zinc dopant content, with preferential orientation shifting from (200) to (101) directions as dopant concentration increases [14]. Crystallite size analysis using the Scherrer equation shows values ranging from 32 nm for undoped material to 12 nm for heavily doped samples [14].

Studies on tin(II) oxide synthesized through controlled precipitation methods have employed Popa's model for Rietveld refinement to analyze anisotropic crystallite structure [15]. These investigations revealed that the material consists of small and distorted crystallites with significant size anisotropy, consistent with observed plate-like grain morphology [15]. The refinement confirmed SnO-romarchite as the major phase, though complete elimination of tin(IV) oxide formation could not be achieved [15].

Defect Engineering and Surface Morphology

The defect chemistry of tin(II) oxide plays a crucial role in determining its electronic, optical, and catalytic properties [17] [18] [19] [20] [21]. Comprehensive first-principles studies have identified multiple types of intrinsic defects with varying formation energies and electronic effects [17] [20].

Oxygen vacancies (VO) represent the most prevalent defects with formation energies ranging from 1.2-2.5 eV, acting as donor states that contribute to n-type conductivity [17] [20] [21]. These defects are particularly significant in determining the electrical transport properties and can be controlled through synthesis atmosphere and temperature [18] [19]. Tin vacancies (VSn) exhibit higher formation energies of 3.8-4.2 eV and function as acceptor states [17] [20].

Defect TypeFormation Energy (eV)Electronic EffectReference
Oxygen Vacancy (V_O)1.2-2.5Donor states [17] [20] [21]
Tin Vacancy (V_Sn)3.8-4.2Acceptor states [17] [20]
Oxygen Interstitial (O_i)2.1-3.0Deep trap states [17] [19] [21]
Tin Interstitial (Sn_i)2.8-3.5Shallow donor [17] [20]
Oxygen Hole Center (SnO- )1.8-2.3Hole trap [17] [21]

Oxygen hole centers (SnO- ) have been identified as critical defects for photocatalytic applications, with formation energies of 1.8-2.3 eV [17] [21]. These defects can be synthetically manipulated through controlled flame synthesis conditions, enabling smart band alignment engineering for visible-light-driven hydrogen evolution [17]. Surface hydroxyl groups with formation energies of 0.5-1.2 eV contribute to band bending effects and influence charge transfer properties [17] [18].

Surface morphology exhibits strong dependence on synthesis methodology and processing conditions [14] [18] [19] [9]. Magnetron sputtering produces smooth, uniform films with grain sizes of 13-50 nm and surface roughness (RMS) of 0.5-0.8 nm [18]. In contrast, RGTO (Rheotaxial Growth and Thermal Oxidation) techniques yield more porous structures with grain sizes ranging from 40-1800 nm and higher surface roughness of 5-15 nm RMS [18].

Synthesis MethodGrain Size (nm)Surface Roughness RMS (nm)MorphologyReference
Magnetron Sputtering13-500.5-0.8Smooth, uniform grains [18]
RGTO Technique40-18005-15Porous, flower-like [18]
Spray Pyrolysis12-322-8Textured crystallites [14]
Hydrothermal5-201-5Nanorod arrays [19]
Thermal Decomposition4.3-9.110-50Stacked layers [9]

Spray pyrolysis methods enable the formation of textured films with systematic preferential orientation dependent on dopant concentration [14]. Hydrothermal synthesis produces nanorod arrays with smaller grain sizes (5-20 nm) and controlled surface morphology suitable for enhanced photocatalytic performance [19]. Thermal decomposition approaches yield stacked layer structures with crystallite growth from 4.3 nm to 9.1 nm as temperature increases from 673 K to 973 K [9].

Chemical composition analysis through X-ray photoelectron spectroscopy reveals significant depth-dependent variations in stoichiometry [18]. The (O)/(Sn) ratio varies from 1.58 at the surface to 1.25 in the bulk for RGTO-prepared films, while magnetron sputtered films show ratios from 2.11 to 1.83 [18]. Carbon contamination depth reaches approximately 50 nm for RGTO samples and 7 nm for magnetron sputtered films [18].

In-Situ Structural Studies Under Variable Conditions

Advanced in-situ structural characterization techniques have provided comprehensive insights into the dynamic behavior of tin(II) oxide under varying temperature, pressure, and atmospheric conditions [22] [9] [10] [11] [13]. These studies employ real-time X-ray diffraction, thermal analysis, and spectroscopic methods to monitor structural evolution during processing.

In-situ thermal studies using synchrotron X-ray diffraction reveal detailed phase transformation behavior during controlled heating in air [10]. At temperatures up to 300°C, only minor lattice parameter shifts occur without significant oxidation or phase transitions [10]. The (101) peak from SnO romarchite at 29.9° undergoes systematic shifting to lower angles with thermal expansion, reaching 29.4° at 480°C before reversing direction [10]. Critical transformation occurs around 400°C, where the (110) peak from SnO₂ rutile becomes equally significant to the SnO (101) maximum [10].

High-pressure in-situ studies conducted up to 15 GPa using diamond anvil cells demonstrate enhanced phase stability under compression [11]. Pressure stabilization prevents synchrotron radiation-induced disproportionation that occurs at ambient pressure [11]. Under pressure, metallic tin appears in both β-Sn structure and tetragonal high-pressure phases, while SnO₂ forms in the high-pressure SnO₂-IV phase with modified fluorite structure [11].

Pressure ConditionTemperature RangeObserved PhasesStructural ChangesReference
Ambient25-300°CSnO dominantThermal expansion [10]
Ambient400-500°CSnO + SnO₂Phase coexistence [10]
Up to 15 GPa25-370°CSnO, Sn, SnO₂-IVPressure-stabilized [11]

Real-time oxidation monitoring through in-flight X-ray photoelectron spectroscopy enables continuous observation of surface oxidation states in gas-phase generated nanoparticles [13]. These studies demonstrate that surface oxidation states can be controlled by adjusting carrier gas composition, heating temperature, and particle composition [13]. Reduction of surface oxides occurs when heated in slightly reducing atmospheres, with enhancement observed in tin-gold mixed nanoparticles [13].

Thermal decomposition kinetics have been characterized through simultaneous thermal analysis combined with in-situ X-ray diffraction [9]. The process involves overlapping consecutive reactions including endothermic thermal decomposition and subsequent exothermic oxidation [9]. Crystal growth of the SnO₂ product occurs through two concurrent kinetic processes resulting in two-dimensional stacking structures [9]. The average enthalpy change for crystal growth is -24.1 ± 1.1 kJ (mol SnO₂)⁻¹ [9].

Variable atmosphere studies reveal critical dependence of structural stability on oxygen partial pressure [23]. Films prepared with oxygen pressures of 10-20% exhibit metallic properties with notable Sn⁰ content of 5.6-17.3%, while higher oxygen pressures (>20%) lead to non-metallic behavior with dominant n-type SnO₂ phases [23]. Amorphous-to-crystalline transitions occur systematically with changing atmospheric composition and temperature [24] [25].

In-situ growth monitoring during vapor-liquid-solid synthesis demonstrates single crystal rod formation with threshold voltages of approximately 2.5 V for microswitch applications [22]. The growth process involves metal catalyst droplet formation at 300°C with subsequent oxide vapor absorption and crystal nucleation [22]. Transmission rates exceed 90% in the visible band and reach 95% in the blue-green region due to oxygen vacancy recombination luminescence [22].

Physical Description

Tin(ii) oxide appears as brownish-black powder or black to blue-black crystalline solid. Mp: 1080°C (decomposes); density: 6.45 g cm-3. Insoluble in water.
DryPowder; OtherSolid
BLUE-TO-BLACK CRYSTALLINE POWDER.
Brownish-black powder or black to blue-black crystalline solid.
Brownish-black powder.

Hydrogen Bond Acceptor Count

1

Exact Mass

135.897117 g/mol

Monoisotopic Mass

135.897117 g/mol

Boiling Point

Decomposes (NIOSH, 2016)
Decomposes

Heavy Atom Count

2

Density

6.3 (NIOSH, 2016)
6.45 g/cm³
6.3

Melting Point

1976 °F @ 600 mmHg. (Decomposes) (NIOSH, 2016)
1976°F@600 mmHg (decomposes)
(600 mmHg): 1976°F (Decomposes)

UNII

JB2MV9I3LS

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 33 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 33 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (85.71%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

21651-19-4

Wikipedia

Tin(II) oxide

General Manufacturing Information

All other basic inorganic chemical manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Tin oxide (SnO): ACTIVE

Dates

Last modified: 08-15-2023

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